Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate
Description
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a methyl carboxylate ester at position 4, and a thiophen-3-yl group at position 5.
Properties
Molecular Formula |
C9H8N2O2S2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
methyl 2-amino-5-thiophen-3-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2S2/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h2-4H,1H3,(H2,10,11) |
InChI Key |
MBHWJIDNLVSKOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate and its analogs, derived from the provided evidence:
*Calculated molecular weight based on formula C₉H₇N₂O₂S₂.
Structural and Physicochemical Analysis
Substituent Effects on Molecular Weight and Lipophilicity
- Thiophen-3-yl vs. Aromatic Substituents: The thiophen-3-yl group introduces a sulfur atom into the aromatic system, increasing molecular weight compared to phenyl analogs (e.g., 234.28 for phenyl vs. 255.30 for thiophen-3-yl). The additional sulfur may enhance π-π stacking interactions in solid-state structures, as seen in crystallographic data for the isopropyl analog (monoclinic P21/n space group) .
- Alkyl vs. Aryl Groups : Propyl and isopropyl substituents reduce molecular weight (200.26) compared to aryl analogs, likely decreasing melting points and altering solubility profiles .
Biological Activity
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications supported by recent research findings.
Chemical Structure and Properties
This compound features a thiazole ring fused with a thiophene ring, which contributes to its unique chemical properties. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈N₂O₂S₂ |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | methyl 2-amino-5-thiophen-3-yl-1,3-thiazole-4-carboxylate |
| InChI | InChI=1S/C9H8N2O2S2/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h2-4H,1H3,(H2,10,11) |
| Canonical SMILES | COC(=O)C1=C(SC(=N1)N)C2=CSC=C2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors involved in critical biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound can bind to active sites of enzymes, potentially inhibiting their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.
Anticancer Properties
Research has indicated that this compound shows promising anticancer activity. A study evaluating various thiazole derivatives reported that compounds similar to this one exhibited significant cytotoxicity against multiple cancer cell lines.
Case Study:
A study on thiazole derivatives demonstrated that the presence of specific substituents on the thiazole ring enhances anticancer activity. For instance, compounds with electron-donating groups at specific positions showed improved efficacy against human cancer cell lines such as:
- Human colon adenocarcinoma (HT-29)
- Human gastric carcinoma (GXF 251)
The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating substantial potency against cancer cells .
Antimicrobial Activity
This compound has also been studied for its potential antimicrobial effects. The compound's structure suggests it may interact with bacterial enzymes or cellular components, disrupting their function.
Research Findings and Applications
The compound has been explored for various applications in medicinal chemistry and material science:
- Drug Development: As a precursor for synthesizing novel pharmaceutical agents targeting various diseases.
- Material Science: Utilized in the development of organic semiconductors and materials for electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
